3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one
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Overview
Description
“3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one” is a compound that has been synthesized in the field of pharmaceutical chemistry . It is a product of a metal-free, visible-light promoted intramolecular azole C−H bond amination .
Synthesis Analysis
The synthesis of this compound involves a metal-free, visible-light promoted intramolecular azole C−H bond amination . The precursors used in the synthesis are 2-(1,2,3-triazol-1-yl)benzamides, and a catalytic amount of I2 is used as an initiator . The desired product is isolated in moderate to excellent yields with a broad substrate scope and good functional group tolerance .Chemical Reactions Analysis
The chemical reaction involved in the synthesis of this compound is an intramolecular azole C−H bond amination . This reaction is promoted by visible light and does not require any metal catalyst . Preliminary mechanistic studies suggest that a radical pathway might be involved during the reaction .Scientific Research Applications
H1-Antihistaminic Agents
A significant application of triazoloquinazolinone derivatives is in the development of H1-antihistaminic agents. These compounds, including variants like 4-(3-methoxyphenyl)-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones, have been synthesized and tested for their effectiveness in protecting against histamine-induced bronchospasm in guinea pigs. One compound, in particular, demonstrated higher potency than the reference standard chlorpheniramine maleate, with the added benefit of negligible sedation (Alagarsamy et al., 2009).
Tubulin Polymerization Inhibitors and Anticancer Agents
Some triazoloquinazolinone compounds have been explored as tubulin polymerization inhibitors and potential anticancer agents. For instance, the derivatives 3-hydroxy-4-methoxy and N-methylated amid counterparts have shown promising results in inhibiting tubulin assembly and demonstrating potent anticancer activity across a range of cancer cell lines (Driowya et al., 2016).
Molecular Structure and Docking Studies
Detailed studies on the molecular structure and docking of triazoloquinazolinone derivatives have been conducted. These studies involve X-ray crystallography, density functional theory (DFT) calculations, and molecular docking to assess the interaction with proteins like SHP2. These insights are crucial for understanding the molecular behavior and potential therapeutic applications of these compounds (Wu et al., 2022).
Antimicrobial and Nematicidal Agents
Triazoloquinazolinone derivatives have been synthesized and tested for their antimicrobial and nematicidal properties. These compounds, especially those with electron-withdrawing substituents, have shown significant activity against various microbial and nematode strains, indicating their potential as antimicrobial and nematicidal agents (Reddy et al., 2016).
Development of Quality Control Methods
Research has also focused on developing quality control methods for triazoloquinazolinone derivatives, particularly those showing promise as antimalarial agents. This involves establishing protocols for solubility, identification, impurity analysis, and assay methods, essential for the drug development process (Danylchenko et al., 2018).
Analgesic and Anti-Inflammatory Activities
Triazoloquinazolinone derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory activities. Some of these compounds have demonstrated significant activity in these areas, suggesting their potential in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2011).
Mechanism of Action
Target of Action
The primary target of 3-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and regulation .
Mode of Action
The compound interacts with PCAF by binding to its active site . This interaction inhibits the function of PCAF, which can lead to changes in gene expression .
Biochemical Pathways
The inhibition of PCAF affects various biochemical pathways related to gene expression and regulation . The exact pathways and their downstream effects are complex and depend on the specific genes that are regulated by PCAF .
Pharmacokinetics
Studies have been performed to evaluate the druggability of similar compounds . These studies involve evaluating the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which can impact its bioavailability .
Result of Action
The inhibition of PCAF by this compound can lead to changes in gene expression . This can result in various molecular and cellular effects, depending on the specific genes that are affected .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other molecules, the pH of the environment, and the temperature . .
Properties
IUPAC Name |
3-(2-methoxyphenyl)-1H-triazolo[1,5-a]quinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-22-13-9-5-3-7-11(13)14-15-17-16(21)10-6-2-4-8-12(10)20(15)19-18-14/h2-9,19H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXHUEBVXJQVBPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NNN3C2=NC(=O)C4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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